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Compound of Interest

Compound Name: Lansoprazole sulfone N-oxide

Cat. No.: B194816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two notable impurities associated with the proton

pump inhibitor Lansoprazole: Lansoprazole USP Related Compound A (also known as

Lansoprazole Sulfone) and Lansoprazole Sulfone N-oxide. Understanding the distinct

characteristics of these compounds is crucial for robust drug development, quality control, and

safety assessment. This document summarizes their chemical properties, formation pathways,

and analytical separation methodologies, supported by available data and detailed

experimental protocols.

Chemical and Physical Properties
A fundamental comparison of the two compounds begins with their chemical structure and

physical properties. While both are oxidation products of Lansoprazole, the presence of the N-

oxide functional group in one introduces significant differences in polarity, reactivity, and

potential biological interactions.
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Property
Lansoprazole USP Related
Compound A (Sulfone)

Lansoprazole Sulfone N-
oxide

Synonyms Lansoprazole Sulfone Lansoprazole Impurity 8

Chemical Structure

2-[[[3-methyl-4-(2,2,2-

trifluoroethoxy)-2-

pyridinyl]methyl]sulfonyl]-1H-

benzimidazole

2-[[[3-methyl-1-oxido-4-(2,2,2-

trifluoroethoxy)-2-

pyridinyl]methyl]sulfonyl]-1H-

benzimidazole

Molecular Formula C₁₆H₁₄F₃N₃O₃S C₁₆H₁₄F₃N₄O₄S

Molecular Weight 385.36 g/mol 401.36 g/mol

CAS Number 131926-99-3 953787-54-7

Formation Pathways
The origins of these two impurities are distinct, with Lansoprazole Sulfone being a known

metabolite and Lansoprazole Sulfone N-oxide primarily identified as a degradation product

under oxidative stress.

Lansoprazole USP Related Compound A (Sulfone) is a major metabolite of Lansoprazole.[1][2]

[3][4][5] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme

CYP3A4 in the liver.[1][2][3][6] This enzymatic oxidation of the sulfinyl group of Lansoprazole to

a sulfone is a common metabolic pathway for sulfoxide-containing drugs.

Lansoprazole Sulfone N-oxide is typically formed as a product of forced degradation under

oxidative conditions.[7] Its presence is often indicative of over-oxidation during synthesis or

instability of the drug substance or product upon exposure to oxidizing agents.[7] The formation

involves the oxidation of both the sulfinyl group to a sulfone and the pyridine nitrogen to an N-

oxide.
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Figure 1: Formation pathways of Lansoprazole Sulfone and Sulfone N-oxide.

Comparative Performance and Experimental Data
Direct, head-to-head comparative studies on the performance characteristics, such as stability

and biological activity, of Lansoprazole Sulfone and Lansoprazole Sulfone N-oxide are limited

in publicly available literature. However, insights can be drawn from forced degradation studies

and general knowledge of the respective functional groups.

Forced degradation studies of Lansoprazole have demonstrated the formation of various

degradation products under different stress conditions (acidic, basic, oxidative, thermal, and

photolytic).[8][9][10] While these studies identify Lansoprazole Sulfone and have led to the

characterization of other degradation products, a specific focus on the comparative stability of

the sulfone versus the sulfone N-oxide is not typically the primary objective.
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One study that conducted in vitro toxicity evaluations of major Lansoprazole degradation

products found that some degradation products exhibited higher cytotoxicity compared to the

parent drug.[9][11] However, specific comparative data for Lansoprazole Sulfone versus

Sulfone N-oxide was not detailed.

Generally, the sulfone group is relatively stable, whereas N-oxides can be susceptible to in vivo

reduction back to the parent amine, potentially altering the pharmacokinetic profile.[12][13] The

increased polarity of the N-oxide group may also influence its solubility and membrane

permeability compared to the sulfone.

Experimental Protocols
To facilitate further research and a direct comparison, the following experimental protocols are

provided, based on established analytical methodologies for Lansoprazole and its impurities.

Protocol 1: Comparative Stability Analysis by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess

the stability of Lansoprazole USP Related Compound A and Lansoprazole Sulfone N-oxide
under various stress conditions.

1. Instrumentation and Materials:

HPLC system with a UV detector

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reference standards for Lansoprazole, Lansoprazole USP Related Compound A, and

Lansoprazole Sulfone N-oxide

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Phosphate buffer (pH 7.0)

Hydrochloric acid (0.1 N)
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Sodium hydroxide (0.1 N)

Hydrogen peroxide (3%)

2. Chromatographic Conditions:

Mobile Phase A: Phosphate buffer (pH 7.0)

Mobile Phase B: Acetonitrile

Gradient Elution: A suitable gradient to separate the parent drug and its impurities. For

example:

0-10 min: 10-90% B

10-15 min: 90% B

15-20 min: 10% B

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 285 nm

Injection Volume: 10 µL

3. Sample Preparation:

Prepare individual stock solutions of Lansoprazole USP Related Compound A and

Lansoprazole Sulfone N-oxide in methanol (e.g., 1 mg/mL).

For each stress condition, dilute the stock solution with the respective stressor (0.1 N HCl,

0.1 N NaOH, 3% H₂O₂, or water for hydrolytic degradation) to a final concentration of

approximately 100 µg/mL.

For thermal and photolytic stress, use the methanolic solution.

4. Stress Conditions:
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Acidic: 0.1 N HCl at 60°C for 2 hours.

Basic: 0.1 N NaOH at 60°C for 30 minutes.

Oxidative: 3% H₂O₂ at room temperature for 4 hours.

Thermal: 80°C for 24 hours.

Photolytic: Expose to UV light (254 nm) for 24 hours.

5. Analysis:

At specified time points, withdraw an aliquot from each stressed sample, neutralize if

necessary, and dilute with the mobile phase to a suitable concentration.

Inject the samples into the HPLC system and monitor the degradation of the main peak and

the formation of any new peaks.

Calculate the percentage degradation of each compound under each stress condition.

Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to compare the potential cytotoxicity of Lansoprazole USP

Related Compound A and Lansoprazole Sulfone N-oxide using a cell-based assay.

1. Cell Line and Culture:

Select a relevant human cell line (e.g., HepG2 for liver toxicity or a gastric cell line).

Culture the cells in the appropriate medium supplemented with fetal bovine serum and

antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Reagents:

Lansoprazole USP Related Compound A and Lansoprazole Sulfone N-oxide stock

solutions in DMSO.

Cell culture medium.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

DMSO.

3. Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare serial dilutions of the test compounds in the cell culture medium to achieve a range

of final concentrations (e.g., 1 µM to 100 µM).

Remove the old medium from the cells and add the medium containing the different

concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated

control.

Incubate the plate for 24 or 48 hours.

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan

crystals.

Solubilize the formazan crystals by adding DMSO to each well.

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the untreated

control.

Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory

concentration) value for each compound.
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Figure 2: Proposed workflow for comparative analysis.

Conclusion
Lansoprazole USP Related Compound A (Sulfone) and Lansoprazole Sulfone N-oxide are

two distinct impurities of Lansoprazole with different formation pathways and likely different

physicochemical and biological properties. While the sulfone is a known human metabolite, the

sulfone N-oxide is an indicator of oxidative degradation. The provided experimental protocols

offer a framework for conducting direct comparative studies to elucidate their relative stability

and potential cytotoxicity. Such data is essential for setting appropriate specifications for these

impurities in Lansoprazole drug substances and products, ensuring their quality, safety, and

efficacy. Further research into the pharmacological and toxicological profiles of these specific

compounds is warranted to fully understand their impact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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